A Comprehensive Technical Guide to 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
A Comprehensive Technical Guide to 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceutical agents.[1][2] Strategic functionalization of the indole ring is a key strategy for modulating biological activity and optimizing drug-like properties. This guide provides a detailed technical overview of a specific, highly functionalized derivative: 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate . This compound features a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, an ethyl ester at the C2 position, and a methyl group at the C5 position. While not a widely commercialized product, its structure represents a versatile intermediate for the synthesis of more complex molecules. This document details its calculated physicochemical properties, proposes a robust synthetic pathway with mechanistic rationale, outlines a comprehensive analytical workflow for structural validation, and discusses its potential applications as a building block in drug discovery programs.
Physicochemical Properties and Structural Data
The precise molecular characteristics of a compound are fundamental to its application in research and development. The properties for 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate have been calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁NO₄ | Calculated |
| Molecular Weight | 303.36 g/mol | Calculated |
| IUPAC Name | 1-(tert-butyl) 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate | - |
| Physical Form | Solid (Predicted) | Based on analogous compounds[3] |
| Storage Conditions | Sealed in a dry environment at room temperature | Based on analogous compounds[3] |
| InChI Key | (Predicted) YXJVJRPWJGFXQN-UHFFFAOYSA-N | - |
| SMILES | CCOC(=O)C1=NC2=C(C=C(C)C=C2)N1C(=O)OC(C)(C)C | - |
Synthesis and Mechanistic Rationale
A reliable synthetic route is critical for accessing this molecule for further study. The following protocol describes a logical and efficient two-step synthesis starting from a commercially available precursor, ethyl 5-methyl-1H-indole-2-carboxylate.[4][5]
The synthesis involves the protection of the indole nitrogen with a Boc group. This is a crucial step to prevent unwanted side reactions at the nitrogen position during subsequent synthetic transformations and to enhance the compound's solubility in common organic solvents.
Caption: Proposed synthetic workflow for the target compound.
Objective: To synthesize 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate via N-protection of ethyl 5-methyl-1H-indole-2-carboxylate.
Materials:
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Ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq)
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Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Tetrahydrofuran (THF), anhydrous
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF, add 4-dimethylaminopyridine (0.1 eq). Stir the solution at room temperature until all solids dissolve.
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Addition of Reagent: Add di-tert-butyl dicarbonate (1.2 eq) to the solution. The reaction is often mildly exothermic.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Extraction: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate.
Mechanistic Insight: The indole N-H is weakly acidic. DMAP acts as a nucleophilic catalyst, first reacting with (Boc)₂O to form a more reactive Boc-pyridinium intermediate. This intermediate is then readily attacked by the deprotonated indole nitrogen anion, facilitating the formation of the N-Boc bond under mild conditions. This strategy is a standard and highly reliable method for protecting indoles.[6]
Analytical Characterization Workflow
Structural confirmation and purity assessment are non-negotiable for any synthesized compound intended for further research. A multi-technique approach ensures a self-validating system for characterization.
Caption: A comprehensive analytical workflow for compound validation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the presence of all proton environments. Key expected signals include a sharp singlet around 1.6 ppm (9H, tert-butyl group), a quartet and triplet for the ethyl ester group, a singlet for the C5-methyl group, and distinct signals in the aromatic region for the indole ring protons.
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¹³C NMR: Will verify the carbon framework, showing characteristic peaks for the two distinct carbonyl carbons of the dicarboxylate, the quaternary carbon and methyls of the Boc group, and the carbons of the indole core.
-
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Mass Spectrometry (MS): This technique directly confirms the molecular weight. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 304.36. A common fragmentation pattern would be the loss of the Boc group (100 amu).
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Infrared (IR) Spectroscopy: Will identify key functional groups. Strong absorption bands are expected around 1730-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the two ester groups.
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Elemental Analysis: Provides the empirical formula by determining the mass percentages of C, H, and N, which should match the calculated values for C₁₇H₂₁NO₄.
Potential Applications in Drug Discovery
This molecule is best viewed as a versatile building block for creating libraries of more complex indole derivatives for screening. Its specific structural features open several avenues for further chemical modification.
-
Scaffold for Carboxamide Synthesis: The ethyl ester at the C2 position can be selectively hydrolyzed to the corresponding carboxylic acid. This acid is a key intermediate that can be coupled with a wide array of amines using standard peptide coupling reagents to generate a library of indole-2-carboxamides. This class of compounds has been explored for various biological targets, including as agonists for the TRPV1 ion channel, which is implicated in pain and inflammation.[7]
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Modification at the Indole Nitrogen: The N-Boc group is a robust protecting group that is stable to many reaction conditions. However, it can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid). Deprotection reveals the indole N-H, allowing for subsequent alkylation or arylation to introduce new substituents at the N1 position, further diversifying the molecular structure.
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Core Structure in Biologically Active Molecules: The indole scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting anti-cancer, anti-inflammatory, anti-viral, and anti-microbial properties.[1] By providing a stable, functionalized core, this compound allows researchers to focus on building out other regions of the molecule to target specific biological pathways.
Conclusion
1-tert-butyl 2-ethyl 5-methyl-1H-indole-1,2-dicarboxylate is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and drug development. With a calculated molecular weight of 303.36 g/mol , its synthesis can be reliably achieved through N-Boc protection of its corresponding indole precursor. A comprehensive suite of analytical techniques is available for its unambiguous characterization. While not an end-product itself, its true value lies in its capacity as a versatile scaffold, enabling researchers to readily access diverse libraries of novel indole-based compounds for screening and development into next-generation therapeutics.
References
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